3-(Diethylarsorothioyl)-N,N-dimethylaniline
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Overview
Description
3-(Diethylarsorothioyl)-N,N-dimethylaniline is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a sulfur atom and an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylarsorothioyl)-N,N-dimethylaniline typically involves the reaction of diethylarsine with N,N-dimethylaniline in the presence of a sulfur source. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Temperature: Room temperature to 60°C
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylarsorothioyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its parent arsenic compound.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Arsenic trioxide and sulfur dioxide.
Reduction: Diethylarsine and N,N-dimethylaniline.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-(Diethylarsorothioyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its arsenic content.
Medicine: Studied for its potential use in chemotherapy for certain types of cancer.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Diethylarsorothioyl)-N,N-dimethylaniline involves the interaction of its arsenic atom with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function and leading to cell death. This property is particularly useful in targeting cancer cells and microorganisms.
Comparison with Similar Compounds
Similar Compounds
Arsenic Trioxide: Used in chemotherapy but lacks the sulfur and aromatic ring present in 3-(Diethylarsorothioyl)-N,N-dimethylaniline.
Diethylarsine: A simpler organoarsenic compound without the aromatic ring and sulfur atom.
N,N-Dimethylaniline: An aromatic amine without the arsenic and sulfur components.
Uniqueness
This compound is unique due to its combination of an arsenic atom, sulfur atom, and aromatic ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
61580-47-0 |
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Molecular Formula |
C12H20AsNS |
Molecular Weight |
285.28 g/mol |
IUPAC Name |
3-diethylarsinothioyl-N,N-dimethylaniline |
InChI |
InChI=1S/C12H20AsNS/c1-5-13(15,6-2)11-8-7-9-12(10-11)14(3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
KHXXHBNDNQPJAC-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](=S)(CC)C1=CC=CC(=C1)N(C)C |
Origin of Product |
United States |
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